Piperazine,1,2,2,4,6,6-hexamethyl-(9ci)

Description

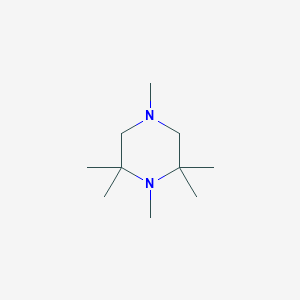

Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) (CAS: Not explicitly provided in evidence) is a highly substituted piperazine derivative featuring six methyl groups at positions 1, 2, 2, 4, 6, and 6 of the piperazine ring. The extensive methylation likely confers unique physicochemical properties, such as increased hydrophobicity and steric bulk, which may influence its solubility, metabolic stability, and biological interactions. Piperazine scaffolds are widely recognized for their versatility in drug design, with substituents dictating pharmacological activity, selectivity, and pharmacokinetics .

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1,2,2,4,6,6-hexamethylpiperazine |

InChI |

InChI=1S/C10H22N2/c1-9(2)7-11(5)8-10(3,4)12(9)6/h7-8H2,1-6H3 |

InChI Key |

DXNKOCJWMTXRIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(N1C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Protection and Intermediate Formation

A common approach starts with the protection of one or both nitrogen atoms of piperazine to prevent unwanted side reactions. For example:

- Boc (tert-butyloxycarbonyl) protection of piperazine nitrogen atoms is widely used. This is followed by selective alkylation or acylation at the unprotected sites.

- The synthesis of intermediates such as 1-Boc-piperazine derivatives is achieved by reacting piperazine with protecting agents under controlled temperature (e.g., −10 °C) in solvents like dichloromethane, as described in recent synthetic studies.

Methylation Steps

- Methylation at carbon positions can be achieved by reacting the protected piperazine intermediates with methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions.

- The reaction temperature and duration are carefully controlled to maximize substitution without over-alkylation.

- The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields in methylation steps, reducing side products.

Deprotection and Final Substitution

- After methylation, the Boc protecting groups are removed using mild acids such as trifluoroacetic acid, yielding the free amine form of the hexamethyl piperazine.

- Further purification is done by recrystallization or chromatography to isolate the pure compound.

One-Pot Synthetic Procedures

Recent advances have introduced simplified one-pot, one-step synthetic methods for monosubstituted piperazine derivatives, which could be adapted for hexamethyl derivatives:

- These methods utilize protonated piperazine salts (e.g., monohydrochloride or monoacetate forms) to suppress disubstitution.

- The protonated piperazine reacts directly with methylating agents or other alkylating reagents in common solvents like methanol or acetic acid at room temperature or reflux, yielding high purity products with good yields.

- The advantage is the elimination of protecting group steps, reducing complexity and cost.

Catalysis and Microwave Acceleration

- Heterogeneous catalysis using metal ions supported on polymeric resins has been employed to facilitate substitution reactions on piperazine rings.

- Microwave irradiation accelerates reactions by converting microwave energy into heat, increasing reaction rates and yields while minimizing by-products.

- This approach is especially useful in the methylation and alkylation steps of heavily substituted piperazines.

Analytical Data and Characterization

- The synthesized Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) and its intermediates are characterized by:

- Melting point determination using binocular microscopes.

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR spectra confirm substitution patterns and purity.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and formula.

- Typical solvents for NMR include DMSO-d6 or CDCl3, with peaks assigned to methyl protons and ring hydrogens to confirm substitution.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Protection of piperazine nitrogens | Boc anhydride, triethylamine, CH2Cl2, −10 °C | Intermediate 1-Boc-piperazine | Prevents over-alkylation |

| 2 | Methylation of ring carbons and nitrogens | Methyl iodide or dimethyl sulfate, base, microwave or reflux | Hexamethylated intermediate | Microwave improves yield and rate |

| 3 | Deprotection of Boc groups | Trifluoroacetic acid, room temperature | Free hexamethyl piperazine | Mild conditions preserve structure |

| 4 | Purification | Recrystallization or chromatography | Pure Piperazine,1,2,2,4,6,6-hexamethyl-(9ci) | Confirmed by NMR and HRMS |

Research Findings and Considerations

- The microwave-assisted synthesis of piperazine derivatives has been shown to increase yields from ~85% to over 95%, with significant reduction in side products such as dibenzylated piperazines.

- Protonation of piperazine prior to substitution is a key strategy to control monosubstitution and avoid polysubstitution, which is crucial for selective hexamethylation.

- The use of Boc protection remains a standard for regioselective substitution, allowing stepwise introduction of methyl groups at desired positions.

- Analytical methods including 1H-NMR, 13C-NMR, and HRMS provide definitive structural confirmation and purity assessment of the final compound.

Chemical Reactions Analysis

Types of Reactions

Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.

Substitution: The hexamethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

Oxidation: N-oxides of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI).

Reduction: Demethylated piperazine derivatives.

Substitution: Piperazine derivatives with various functional groups replacing the methyl groups.

Scientific Research Applications

Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hexamethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

Piperazine derivatives vary in substituent patterns, which critically determine their biological and chemical profiles. Below is a comparative analysis with key analogs:

Key Findings from Comparative Studies

Substituent Position and Activity :

- N-Alkylation : Butyl (9a) and propyl (16) piperazines exhibit superior antiviral and receptor-binding activities compared to ethyl derivatives (15), attributed to optimized lipophilicity and steric fit .

- Aromatic vs. Aliphatic Groups : Piperazines with aromatic substituents (e.g., phenyl, coumarin) show enhanced receptor selectivity (e.g., 5-HT1A, PARP-1) due to π-π stacking and hydrogen bonding .

- Metabolic Liability : Piperazine rings are prone to oxidation and dealkylation (e.g., metabolite formation in Chagas drug candidates), necessitating isosteric replacements for improved stability .

Physicochemical Properties :

- Solubility : Piperazine amides with polar groups (e.g., hydroxyl, methoxy) exhibit high predicted solubility (SwissADME) and gastrointestinal permeability .

- Hydrogen Bonding : Compounds with HBD/HBA groups (e.g., triazoles) demonstrate improved target engagement and antitumor activity .

Selectivity and Toxicity: Antiviral vs. Cytotoxicity: Butyl piperazine 9a maintains a therapeutic index (CC50/EC50 = 5.8) comparable to parent compounds, whereas pentyl analogs (9b) show increased cytotoxicity . Receptor Specificity: Coumarin-piperazine derivatives achieve subnanomolar 5-HT1A affinity but lose activity when piperazine is replaced with morpholine .

Data Tables

Table 1: Pharmacokinetic Comparison of Select Piperazines

| Compound | ClogP | HBD | HBA | Solubility (mg/mL) | Microsomal Stability (t1/2, min) |

|---|---|---|---|---|---|

| Butyl piperazine (9a) | 3.2 | 0 | 2 | 0.15 | >60 |

| Ethyl piperazine (15) | 2.1 | 0 | 2 | 0.35 | 45 |

| Piperazine-triazole (8) | 1.8 | 1 | 4 | 1.2 | >60 |

Q & A

Q. What controls are critical when assessing the antiplatelet activity of novel piperazine derivatives?

- Methodological Approach : Include positive controls (e.g., aspirin for COX-1 inhibition) and negative controls (unmodified piperazine). Use platelet-rich plasma (PRP) assays to measure aggregation inhibition (e.g., via light transmission aggregometry) and validate with flow cytometry for receptor expression changes .

Q. How can researchers balance throughput and accuracy in high-throughput screening (HTS) of piperazine-based therapeutic candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.